1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form the carboxylic acid . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopentane ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The cyanophenyl group can engage in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the cyanophenyl group.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a trifluoromethyl group instead of a cyanophenyl group.
Uniqueness: 1-(3-Cyanophenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(3-cyanophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c14-9-10-4-3-5-11(8-10)13(12(15)16)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,15,16) |
InChI Key |
LKFJLBBKAUMYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
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